Silmitasertib sodium
Description
Overview of Silmitasertib (B1669362) Sodium as a Research Compound
Silmitasertib sodium is a potent and selective, orally bioavailable inhibitor of protein kinase CK2 (formerly casein kinase II). cancer.govncats.iowikipedia.org CK2 is a serine/threonine-specific protein kinase that is often overexpressed in various cancer cell types and is implicated in malignant transformation, tumor growth, and survival. cancer.gov In preclinical studies, Silmitasertib has demonstrated the ability to induce cell-cycle arrest and selectively promote apoptosis in cancer cells compared to normal cells. ncats.io Its antiproliferative activity has been correlated with the expression levels of the CK2α catalytic subunit. ncats.ioresearchgate.net
The compound is being investigated for its potential in treating a variety of cancers, including cholangiocarcinoma (bile duct cancer), multiple myeloma, and recurrent Sonic Hedgehog (SHH) medulloblastoma. wikipedia.orgnih.gov Beyond oncology, research has explored its utility in other areas. For instance, it has shown potential in regulating osteoclast and osteoblast differentiation in vitro, suggesting a possible role in bone-related disorders. nih.gov Furthermore, its mechanism of action indicates potential applications in addressing inflammatory conditions and viral infections, such as COVID-19, by inhibiting CK2-mediated pathways. wikipedia.orgsenhwabio.com
Historical Context and Developmental Milestones in Research
Silmitasertib, as CX-4945, was originally developed by Cylene Pharmaceuticals. ncats.ionih.gov The compound was designed as an ATP-competitive inhibitor of the CK2 holoenzyme. researchgate.netacs.org A significant milestone was reached in 2010 when CX-4945 became the first CK2 inhibitor to enter human clinical trials, marking a pivotal moment in the development of this class of drugs. wikipedia.org
The rights to Silmitasertib were later acquired by Senhwa Biosciences, which has continued its development. ncats.iopatsnap.com Under Senhwa's stewardship, the compound has advanced through various phases of clinical trials for several cancer indications. patsnap.com Notably, the U.S. Food and Drug Administration (FDA) granted Silmitasertib orphan drug designation for cholangiocarcinoma in 2017. nih.govsenhwabio.com This designation has since been extended to include medulloblastoma and neuroblastoma. senhwabio.com
The timeline below highlights some of the key developmental milestones in the research of Silmitasertib:
| Year | Milestone |
| 2010 | CX-4945 enters human clinical trials, the first CK2 inhibitor to do so. wikipedia.org |
| 2011 | Cylene Pharmaceuticals develops CX-4945. nih.gov |
| 2013 | Cylene Pharmaceuticals ceases operations. patsnap.com |
| Post-2013 | Senhwa Biosciences acquires the rights to Silmitasertib. patsnap.com |
| 2017 | The FDA grants orphan drug designation for cholangiocarcinoma. nih.govsenhwabio.com |
| Recent Years | The FDA grants orphan drug designation for medulloblastoma and neuroblastoma. senhwabio.com |
Significance of this compound as a Targeted Kinase Inhibitor in Scholarly Investigations
The significance of this compound in academic research lies in its role as a highly selective inhibitor of protein kinase CK2. cancer.govinterchim.fr Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their deregulation is linked to numerous diseases, making them a major focus of drug discovery. nih.gov
Silmitasertib's specificity for CK2 allows researchers to probe the function of this particular kinase in various biological and pathological processes. nih.gov CK2 is known to regulate multiple pro-survival pathways, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. cancer.govwikipedia.org By inhibiting CK2, Silmitasertib has been shown to attenuate this signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells. researchgate.netinterchim.fr
Research has also uncovered that Silmitasertib has off-target effects on other kinases, such as GSK3β and DYRK1A, which are implicated in conditions like Alzheimer's disease and diabetes. nih.gov This dual inhibitory activity presents new avenues for research into the compound's potential therapeutic applications beyond cancer. nih.gov
The table below summarizes some of the key research findings related to Silmitasertib's mechanism and effects:
| Research Area | Key Findings |
| Oncology | Induces apoptosis and cell cycle arrest in cancer cells. ncats.io Inhibits PI3K/Akt/mTOR signaling. cancer.govwikipedia.org Shows antitumor activity in various cancer models. ncats.iointerchim.fr |
| Bone Biology | Inhibits osteoclast differentiation and enhances osteoblast differentiation in vitro. nih.gov |
| Virology | Demonstrates antiviral activity against SARS-CoV-2 in cell models by inhibiting CK2. wikipedia.orgsenhwabio.com |
| Neurological Disorders | Shows inhibitory activity against DYRK1A and GSK3β, kinases linked to neurodegenerative diseases. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAAPQSODILSN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156795 | |
| Record name | Silmitasertib sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309357-15-0 | |
| Record name | Silmitasertib sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silmitasertib sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILMITASERTIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Targets in Biological Systems
Primary Target: Casein Kinase 2 (CK2) Inhibition
CK2 is a critical regulator of numerous cellular processes, and its dysregulation is linked to malignant transformation and tumor survival. cancer.gov Silmitasertib's ability to selectively target this enzyme makes it a significant compound in oncological research.
Silmitasertib (B1669362) acts as an ATP-competitive inhibitor, directly targeting the catalytic CK2α and CK2α' subunits of the CK2 holoenzyme. frontiersin.orgportico.org It binds with high affinity to the ATP-binding pocket of the CK2α subunit. portico.org This binding is characterized by a high potency, with a reported IC50 of 1 nmol/L for both the CK2α and CK2α' subunits and a Ki value of 0.38 nmol/L. portico.org The interaction is stabilized by the formation of hydrogen bonds between the inhibitor and the enzyme. portico.org This competitive inhibition prevents ATP from binding, thereby blocking the kinase's catalytic activity. frontiersin.orgresearchgate.net
By inhibiting CK2, Silmitasertib effectively halts the phosphorylation of a multitude of downstream protein substrates. CK2 is known to have over 2,000 phosphorylation sites in the human proteome, influencing a wide array of cellular pathways. portico.org Inhibition by Silmitasertib leads to the de-phosphorylation of key signaling molecules. For instance, it has been shown to decrease the phosphorylation of AKT, NF-κB, and STAT3, which are involved in cell survival, proliferation, and inflammation. frontiersin.org Specifically, it can lead to the de-phosphorylation of NF-κB at serine 529 (S529) and STAT3 at serine 727 (S727), as well as AKT at serine 129 (S129) and serine 473 (S473). frontiersin.org This disruption of CK2-mediated signaling cascades ultimately leads to the inhibition of pro-survival and angiogenic signaling, induction of apoptosis, and cell-cycle arrest in cancer cells. portico.orgtargetmol.com
ATP-Competitive Inhibition of CK2α and CK2α' Subunits
Off-Target Kinase Inhibition and Their Research Implications
While Silmitasertib is a potent CK2 inhibitor, it also exhibits inhibitory activity against a range of other kinases, which has significant implications for its research applications and potential therapeutic uses. nih.govresearchgate.net This multi-targeting capability is seen by some as potentially advantageous over highly specific kinase inhibitors. nih.gov
Silmitasertib demonstrates significant inhibitory effects on Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β). nih.govresearchgate.net Both of these kinases are implicated in various diseases, including neurodegenerative disorders and diabetes. nih.govresearchgate.net The inhibition of DYRK1A and GSK3β by Silmitasertib is potent, occurring at nanomolar concentrations. nih.gov This dual inhibition has been shown to impair DYRK1A- and GSK3β-mediated phosphorylation of Cyclin D1 and reduce kinase-mediated NFAT signaling in cells. nih.govnih.gov The synergistic inhibition of these two kinases is being explored for its potential in promoting insulin (B600854) release and β-cell proliferation. nih.gov
Beyond DYRK1A, Silmitasertib also exhibits inhibitory activity against other members of the DYRK family of kinases, such as DYRK2. nih.govacs.org The inhibition of multiple DYRK family members may contribute to the compound's broader cellular effects. alzdiscovery.org The ability of Silmitasertib to inhibit various kinases highlights its nature as a multi-target inhibitor. biorxiv.org
Interactive Data Tables
Table 1: Kinase Inhibition Profile of Silmitasertib (CX-4945)
| Target Kinase | Inhibition Potency (IC50/Ki) | Research Implication | Reference |
| CK2α | Ki: 0.38 nmol/L; IC50: 1 nmol/L | Primary target, anti-cancer effects | portico.org |
| CK2α' | IC50: 1 nmol/L | Primary target, anti-cancer effects | portico.org |
| DYRK1A | Nanomolar range | Neurodegenerative diseases, diabetes | nih.gov |
| GSK3β | IC50: 0.19 μM | Neurodegenerative diseases, diabetes | nih.gov |
| PIM1 | IC50: 46 nM | Off-target effect, potential anti-cancer | biorxiv.org |
| HIPK3 | IC50: 45 nM | Off-target effect | biorxiv.org |
| CLK3 | IC50: 41 nM | Off-target effect | biorxiv.org |
| DYRK2 | Similar to other DYRK family members | Broad activity within DYRK family | nih.gov |
Inhibition of PIM1, HIPK3, and CLK3
Downstream Signaling Pathway Modulation
Silmitasertib sodium, an orally bioavailable and selective inhibitor of protein kinase CK2 (formerly casein kinase II), demonstrates a significant capacity to modulate a variety of intracellular signaling pathways crucial for cell growth, proliferation, and survival. cancer.govwikipedia.org As a constitutively active serine/threonine kinase, CK2 is frequently overexpressed in numerous cancers, where it regulates a diverse array of pro-survival cellular processes. cancer.gov By competitively binding to the ATP-binding site of the CK2α and CK2α' subunits, Silmitasertib effectively inhibits the kinase's activity, leading to the disruption of multiple downstream signaling cascades. wikipedia.orgmedchemexpress.comresearchgate.net
PI3K/Akt/mTOR Pathway Attenuation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Protein kinase CK2 is a known modulator of this pathway, directly phosphorylating and influencing the activity of key components such as Akt and PTEN (Phosphatase and Tensin Homolog). portico.org
Silmitasertib has been shown to potently suppress the PI3K/Akt/mTOR signaling pathway. apexbt.com Its inhibitory action on CK2 prevents the phosphorylation of Akt at serine 129 (S129), a crucial step for its full activation. apexbt.commdpi.com This disruption leads to reduced downstream signaling, evidenced by decreased phosphorylation of mTOR and its substrates, such as the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). portico.orgnih.gov
In colorectal cancer (CRC) cells, where the PI3K/Akt pathway is activated in a significant percentage of tumors, CK2 inhibition with Silmitasertib has been shown to inhibit mTORC1. nih.gov This attenuation of PI3K/Akt/mTOR signaling is a key mechanism behind Silmitasertib's anti-proliferative and cytotoxic effects in various hematological and solid tumors. medchemexpress.com Furthermore, research has demonstrated that combining Silmitasertib with other targeted therapies, such as the EGFR inhibitor erlotinib, can lead to a more complete inhibition of the PI3K/Akt/mTOR pathway, augmenting the killing of cancer cells. nih.govportico.org
| Pathway Component | Effect of Silmitasertib | Observed Outcome | References |
|---|---|---|---|
| CK2 | Direct inhibition | Reduced kinase activity | wikipedia.orgmedchemexpress.com |
| Akt (S129) | Inhibition of phosphorylation | Suppression of Akt activation | apexbt.commdpi.com |
| mTORC1 | Inhibition | Reduced protein synthesis and cell growth | nih.gov |
| p70S6K | Inhibition of phosphorylation | Downregulation of downstream signaling | portico.orgnih.gov |
| 4E-BP1 | Inhibition of phosphorylation | Downregulation of downstream signaling | portico.org |
NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immune responses, and cancer cell survival. nih.gov CK2 is known to propel the NF-κB pathway by phosphorylating the p65 subunit (also known as RelA) at serine 529 (S529), which enhances its transcriptional activity. mdpi.com
Silmitasertib treatment has been demonstrated to modulate this pathway by inhibiting CK2-mediated phosphorylation. prnewswire.comclinicaltrialsarena.com In glioblastoma (GBM) cells, Silmitasertib significantly reduced the expression level of NF-κB. nih.gov Similarly, in breast cancer cells, the pro-survival phospho-p65 subunit is downregulated in the presence of Silmitasertib. mdpi.com This impairment of NF-κB signaling contributes to the increased sensitivity of cancer cells to other therapeutic agents, such as doxorubicin (B1662922). portico.org By disrupting this key survival pathway, Silmitasertib can inhibit tumor progression and invasiveness. nih.gov
| Pathway Component | Effect of Silmitasertib | Observed Outcome | References |
|---|---|---|---|
| CK2 | Direct inhibition | Reduced phosphorylation of NF-κB p65 subunit | mdpi.com |
| NF-κB p65 (RelA) | Reduced phosphorylation at S529 | Downregulated transcriptional activity | mdpi.com |
| Overall NF-κB Pathway | Inhibition/Modulation | Reduced inflammation and pro-survival signaling | nih.govprnewswire.comclinicaltrialsarena.com |
JAK/STAT Pathway Regulation, including STAT3 and STAT5
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for signaling a wide range of cytokines and growth factors, regulating processes like hematopoiesis and immune response. nih.govfrontiersin.org Dysregulation of this pathway, particularly involving STAT3 and STAT5, is implicated in various cancers. thermofisher.comnih.gov
CK2 inhibition by Silmitasertib has been shown to regulate the JAK/STAT pathway. prnewswire.comclinicaltrialsarena.compharmnews.com Research indicates that Silmitasertib treatment leads to impaired STAT3 signaling. portico.org In models of glioblastoma, Silmitasertib reduced the expression levels of JAK1 and consequently modulated the JAK1/STAT3 pathway, particularly in response to inflammatory stimuli. nih.gov STAT3 and STAT5 are frequently overactive in many tumors, and their inhibition is a key therapeutic goal. thermofisher.comnih.gov While direct phosphorylation of STAT proteins by CK2 is complex, the modulation of the pathway by Silmitasertib points to an important regulatory role, contributing to its anti-tumor and anti-inflammatory effects. portico.orgprnewswire.comclinicaltrialsarena.com
| Pathway Component | Effect of Silmitasertib | Observed Outcome | References |
|---|---|---|---|
| JAK1 | Reduced expression levels | Modulation of the JAK1/STAT3 pathway | nih.gov |
| STAT3 | Impaired signaling | Reduced pro-tumorigenic signaling | portico.org |
| Overall JAK/STAT Pathway | Modulation/Inhibition | Reduced inflammatory and cancer-related signaling | prnewswire.comclinicaltrialsarena.com |
Hedgehog (Hh) Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial developmental pathway that, when aberrantly activated in adults, can drive the formation and progression of cancers such as medulloblastoma and basal cell carcinoma (BCC). frontiersin.org CK2 is recognized as a positive regulator and driver of Hh signaling. researchgate.netmdpi.com It acts downstream of the core pathway components Patched (PTCH) and Smoothened (SMO), affecting the stability and transcriptional activity of the glioma-associated oncogene (GLI) family of transcription factors. frontiersin.orgmdpi.comsenhwabio.com
Silmitasertib effectively inhibits this pathway by targeting CK2. cancer.gov This inhibition has been shown to reduce the expression and transcriptional activity of GLI1. researchgate.net In a clinical trial for advanced BCC, analysis of patient biopsies showed that Silmitasertib treatment led to a significant decrease in GLI-1 expression. senhwabio.com By targeting the signaling cascade downstream of SMO, Silmitasertib may provide a therapeutic benefit for cancers that have developed resistance to SMO inhibitors (SMOi). frontiersin.orgsenhwabio.com
| Pathway Component | Role in Pathway | Effect of Silmitasertib | References |
|---|---|---|---|
| CK2 | Promotes GLI stability and activity | Direct inhibition of CK2 activity | mdpi.comsenhwabio.com |
| GLI1 | Terminal transcription factor | Reduced expression and transcriptional activity | researchgate.netsenhwabio.com |
| Overall Hh Pathway | Drives cell proliferation in certain cancers | Inhibition of downstream signaling | cancer.govfrontiersin.org |
Impact on Cell Cycle Regulatory Proteins (e.g., CCNA2, CDC25C)
Progression through the cell cycle is tightly controlled by the coordinated activity of cyclins, cyclin-dependent kinases (CDKs), and phosphatases like the Cell Division Cycle 25 (CDC25) family. embopress.org Silmitasertib has been found to directly impact this regulatory machinery, leading to cell cycle arrest.
In studies on hepatocellular carcinoma (HCC), combination treatment with Silmitasertib led to a decrease in the expression of genes associated with the G2/M cell cycle transition. nih.govresearchgate.net Specifically, the downregulation of Cyclin A2 (CCNA2) and CDC25C was observed, supporting the finding of a G2/M phase cell cycle arrest. nih.govresearchgate.net In other cancer cell lines, Silmitasertib has also been shown to induce cell cycle arrest at the G1 or G2/M phase, often accompanied by the upregulation of cell cycle inhibitors like p21 and p27. apexbt.com
| Regulatory Protein | Function | Effect of Silmitasertib | References |
|---|---|---|---|
| CCNA2 (Cyclin A2) | Promotes G2/M transition | Downregulation of expression | nih.govresearchgate.net |
| CDC25C | Activates CDK1 for mitotic entry | Downregulation of expression | nih.govresearchgate.net |
| Cell Cycle Phase | Progression through G2/M | Induction of G2/M arrest | apexbt.comnih.govresearchgate.net |
Modulation of NFAT Signaling
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors pivotal in immune responses and cell cycle regulation. nih.gov The calcineurin/NFAT signaling pathway is controlled by the activity of several kinases, including DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and GSK3β (Glycogen synthase kinase-3β), which phosphorylate NFAT, leading to its inactivation and export from the nucleus. nih.govacs.org
Interestingly, Silmitasertib has been found to modulate NFAT signaling through its "off-target" inhibitory effects on DYRK1A and GSK3β, in addition to its primary target, CK2. nih.govacs.orgresearchgate.net By efficiently inhibiting DYRK1A and GSK3β in cells, Silmitasertib can reverse the kinase-mediated inactivation of NFAT. nih.gov This restores the calcineurin/NFAT pathway, leading to the nuclear translocation and accumulation of NFAT, thereby activating its transcriptional functions. nih.govacs.org This modulation demonstrates the broader kinase inhibitory profile of Silmitasertib and suggests its potential application in disease areas beyond oncology where NFAT signaling is relevant. nih.govacs.org
| Kinase/Protein | Normal Function relative to NFAT | Effect of Silmitasertib | References |
|---|---|---|---|
| DYRK1A | Phosphorylates and inactivates NFAT | Inhibition of kinase activity | nih.govacs.orgresearchgate.net |
| GSK3β | Phosphorylates and inactivates NFAT | Inhibition of kinase activity | nih.govacs.orgresearchgate.net |
| NFAT | Transcription factor | Restored nuclear translocation and signaling | nih.govacs.org |
Cellular and Subcellular Effects of Silmitasertib Sodium
Induction of Apoptosis in Cancer Cell Lines
Silmitasertib (B1669362) has been shown to selectively trigger apoptosis in cancer cells. ncats.iointerchim.frtargetmol.com This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells and is orchestrated by a cascade of molecular events.
Activation of Caspase-3, Caspase-8, and Caspase-9
A key event in silmitasertib-induced apoptosis is the activation of a family of cysteine proteases called caspases. mdpi.com Treatment with silmitasertib leads to the activation of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. medchemexpress.commedchemexpress.comtandfonline.comnih.gov This activation is evidenced by the increased expression of cleaved caspase-3. medchemexpress.commedchemexpress.comtandfonline.comnih.gov
Furthermore, silmitasertib activates initiator caspases, including caspase-8 and caspase-9. mdpi.comnih.gov The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is typically initiated by intracellular stress. mdpi.comnih.gov Studies have shown that silmitasertib treatment leads to increased levels of cleaved caspase-9. mdpi.com Simultaneously, the activation of caspase-8 points to the engagement of the extrinsic apoptotic pathway, which is triggered by external death signals. tandfonline.comnih.govresearchgate.net Research has demonstrated increased levels of cleaved caspase-8 in cells treated with silmitasertib. tandfonline.comnih.gov The concurrent activation of both initiator caspases indicates that silmitasertib can induce apoptosis through multiple signaling routes. mdpi.comnih.govresearchgate.net
Cleavage of PARP
The activation of caspases, particularly caspase-3, leads to the cleavage of specific cellular proteins, one of which is poly (ADP-ribose) polymerase (PARP). medchemexpress.commdpi.com The cleavage of PARP is a well-established hallmark of apoptosis. medchemexpress.commdpi.commedchemexpress.com Treatment of various cancer cell lines with silmitasertib has been shown to increase the levels of cleaved PARP, confirming the induction of apoptosis. medchemexpress.commedchemexpress.comnih.gov For instance, in malignant peripheral nerve sheath tumor (MPNST) cell lines and HuCCT-1 human cholangiocarcinoma cells, silmitasertib treatment resulted in a noticeable increase in cleaved PARP. medchemexpress.comnih.gov
Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
Silmitasertib also influences the balance of pro- and anti-apoptotic proteins within the cell. It has been observed to decrease the expression of several key anti-apoptotic proteins belonging to the Bcl-2 family, thereby promoting cell death. medchemexpress.commedchemexpress.comnih.gov
Specifically, studies have reported a reduction in the protein levels of:
Bcl-2: Treatment with silmitasertib has been shown to decrease the expression of Bcl-2 in cancer cells. medchemexpress.commedchemexpress.com
Bcl-xL: Similar to Bcl-2, the expression of Bcl-xL is also downregulated following silmitasertib treatment. medchemexpress.commedchemexpress.com
Mcl-1: Silmitasertib has been found to substantially reduce the protein expression of Mcl-1 in HuCCT-1 cells. nih.gov This downregulation of Mcl-1 is believed to contribute significantly to the drug's pro-apoptotic effects. nih.govresearchgate.net
The downregulation of these anti-apoptotic proteins shifts the cellular balance in favor of apoptosis, making the cancer cells more susceptible to programmed cell death. nih.govfrontiersin.org
Induction of Apoptosis Markers (e.g., DR-4)
In addition to modulating internal apoptotic pathways, silmitasertib can also enhance the expression of cell surface receptors involved in apoptosis. One such receptor is Death Receptor 4 (DR-4). Research has shown that treatment with silmitasertib leads to an up-regulation of DR-4 in HuCCT-1 cholangiocarcinoma cells. mdpi.comnih.gov The increased presence of DR-4 on the cell surface can sensitize the cells to extrinsic death signals, further contributing to the induction of apoptosis. nih.gov
Cell Cycle Arrest
Beyond inducing apoptosis, silmitasertib also disrupts the normal progression of the cell cycle, a tightly regulated process that governs cell division.
G2/M Phase Arrest
| Cell Line | Effect | Reference |
| BT-474 (Breast Cancer) | G2/M Phase Arrest | apexbt.comglpbio.cn |
| DLD-1 (Colorectal Cancer) | G2/M Phase Arrest | nih.gov |
| MPNST cells | G2/M Phase Arrest | oncotarget.com |
Effects on Cell Proliferation and Viability
Silmitasertib sodium, a potent and selective inhibitor of protein kinase CK2, demonstrates significant effects on the proliferation and viability of various cancer cells. researchgate.netclinisciences.comselleckchem.com Inhibition of CK2 by silmitasertib has been shown to decrease cell viability and proliferation in colorectal cancer (CRC) cells, including SW-480, DLD-1, HT-29, and HCT-116 cell lines. researchgate.netnih.gov In pancreatic ductal adenocarcinoma (PDAC) cell lines, silmitasertib significantly inhibited cell proliferation and reduced cell biomass. mdpi.com The anti-proliferative activity of the compound is correlated with the expression levels of the CK2α catalytic subunit. clinisciences.comtargetmol.com
The mechanism behind this reduction in viability often involves the induction of apoptosis (programmed cell death) and cell-cycle arrest. clinisciences.commedchemexpress.com In some cancer cell lines, treatment with silmitasertib leads to an increase in apoptosis, as evidenced by markers like PARP-1 cleavage. researchgate.net It can also cause cell-cycle arrest, for instance, inducing a G2/M arrest in CRC and BT-474 breast cancer cells and a G1 arrest in BxPC-3 pancreatic cancer cells. selleckchem.comnih.gov Studies in hematological tumors show that silmitasertib exerts anti-proliferative effects by downregulating CK2 expression and suppressing the activation of CK2-mediated signaling pathways like PI3K/Akt/mTOR. clinisciences.comtargetmol.commedchemexpress.com Furthermore, in breast cancer cells, CK2 inhibition with silmitasertib leads to decreased viability, cell cycle arrest, apoptosis, and a loss of migratory capacity. oncotarget.com However, in some PDAC cell lines, the effects of silmitasertib on inducing apoptosis were weak, suggesting it may inhibit proliferation more by inducing cell-cycle arrest or autophagy rather than apoptosis in those specific cells. mdpi.com
Table 1: Effect of Silmitasertib on Cancer Cell Proliferation and Viability
| Cell Line Type | Observed Effect | Research Finding | Citation |
|---|---|---|---|
| Colorectal Cancer (CRC) | Decreased viability and proliferation | Treatment with 25 μM silmitasertib for 48h significantly reduced viability in SW-480, DLD-1, HT-29, and HCT-116 cells. | researchgate.net |
| Colorectal Cancer (DLD-1) | Decreased tumorigenesis | A dose-dependent decrease in the number and size of colonies in soft-agar was observed after 21 days of treatment. | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibition of proliferation and biomass | Significantly inhibited cell proliferation starting from 1 μM in the most sensitive cell line, BxPc-3. | mdpi.com |
| Breast Cancer | Decreased viability, apoptosis, cell cycle arrest | Exhibited a broad spectrum of antiproliferative activity with EC50 values ranging from 1.71-20.01 μM. | selleckchem.com |
| Hematological Malignancies | Cytotoxicity and apoptosis | Induces anti-proliferative effects by suppressing CK2-mediated PI3K/Akt/mTOR signaling pathways. | clinisciences.comtargetmol.com |
Regulation of Autophagy
Silmitasertib has been shown to induce autophagy in several types of cancer cells. researchgate.netnih.gov This process is often linked to its inhibition of the mTORC1 signaling pathway, a crucial regulator of cell growth and autophagy. researchgate.netnih.gov In pancreatic, lung, and glioblastoma cancer cells, the inhibition of CK2 by silmitasertib leads to the inhibition of mTORC1 and subsequent features of autophagy. nih.gov Studies have described that a decrease in CK2 expression and activity in pancreatic cancer cells results in the formation of large vacuoles, which is related to decreased viability and the induction of autophagy. nih.gov Similarly, in colorectal cancer cells, treatment with silmitasertib leads to the formation of early, large, acidic vacuoles, consistent with the induction of autophagy. nih.gov
Macropinocytosis Induction and its Role in Drug Uptake
A prominent effect of silmitasertib is the induction of macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. nih.govtandfonline.com This phenomenon has been observed in various cancer cell lines, including those from non-small cell lung cancer, cholangiocarcinoma, colorectal cancer, and oral squamous cell carcinoma (OSCC). nih.govtandfonline.com
Treatment with silmitasertib leads to the formation of large cytoplasmic vacuoles in cancer cells. researchgate.nettandfonline.commdpi.com In cholangiocarcinoma and colorectal cancer cells, these vacuoles are described as large, fluid-filled macropinosomes. nih.govtandfonline.com Molecular markers have confirmed that the cytoplasmic vacuoles induced by silmitasertib in colorectal cancer cells are derived from massive macropinocytosis. researchgate.netnih.govtandfonline.com This vacuolization can be extensive, with vacuoles filling most of the cytoplasm. mdpi.com Studies in OSCC cell lines demonstrated that silmitasertib induced the formation of vacuoles in a dose-dependent manner; as the concentration of silmitasertib increased, so did the number of vacuoles. nih.govtandfonline.com This process, termed methuosis-like cell death, is characterized by catastrophic massive vacuolization. researchgate.netnih.gov
The induction of macropinocytosis by silmitasertib presents a strategic advantage for cancer therapy by enhancing the delivery of other anticancer drugs. nih.govfrontiersin.orgfrontiersin.org Research has shown for the first time that silmitasertib-triggered macropinocytosis can increase the intracellular uptake of cisplatin (B142131) (DDP) in oral squamous cell carcinoma cells. nih.govresearchgate.net This enhanced uptake, in turn, boosts the apoptotic effects of cisplatin. nih.govfrontiersin.orgfrontiersin.org The mechanism involves the cell membrane receding inward to form macropinosomes that carry the co-administered drug, which is then released inside the cell. tandfonline.comresearchgate.net This provides an additional pathway for drug entry beyond passive diffusion and active transport, potentially improving the efficacy of chemotherapeutic agents. nih.govresearchgate.net
Table 2: Silmitasertib-Induced Macropinocytosis and Enhanced Drug Uptake in Oral Squamous Cell Carcinoma (OSCC) Cells
| Cell Line | Silmitasertib Concentration | Observation | Outcome | Citation |
|---|---|---|---|---|
| Cal-27, HSC-3, HSC-4, UM1 | 10, 20, 40 μM | Dose-dependent increase in the number and size of vacuoles. | Induction of macropinocytosis. | nih.govtandfonline.com |
| Cal-27 | 100 μM Silmitasertib + 1 mg/mL Cisplatin | Increased intracellular uptake of cisplatin. | Enhanced cell apoptosis. | frontiersin.orgresearchgate.net |
| OSCC Cells | Not Specified | Silmitasertib-induced macropinocytosis promotes cisplatin intracellular uptake. | Enhances cisplatin-induced apoptosis. | nih.govfrontiersin.org |
Formation of Cytoplasmic Vacuoles/Macropinosomes
Impact on Stress Granules (SGs) and Filamentous Pseudopodia
Silmitasertib affects key cellular structures involved in stress responses and viral propagation. senhwabio.com By inhibiting CK2, silmitasertib reduces the disassembly of stress granules (SGs). senhwabio.com SGs are cellular assemblies of mRNA and proteins that form when translation initiation is stalled under stress conditions, and their stabilization can help suppress viral replication by limiting the cellular resources available to the virus. senhwabio.comclinicaltrials.govresearchgate.net Additionally, some viruses, like SARS-CoV-2, exploit over-activated CK2 to stimulate the production of filamentous pseudopodia, which are actin-rich structures that can facilitate the transfer of the virus to nearby healthy cells. senhwabio.comclinicaltrials.gov Silmitasertib's inhibition of CK2 decreases the formation of these filamentous pseudopodia, thereby controlling viral spread. senhwabio.com
Restoration of Type I Interferon Production
Silmitasertib plays a role in modulating the host's innate immune response. senhwabio.comsenhwabio.com In the context of viral infections, the inhibition of the CK2 protein kinase by silmitasertib has been reported to boost the production of type I interferons (IFN) in macrophages. senhwabio.com Type I interferons are critical cytokines for establishing an antiviral state in host cells. senhwabio.com By restoring their production, silmitasertib can enhance the host's immune response against RNA viruses. senhwabio.comsenhwabio.com This effect positions silmitasertib as a potential antiviral therapeutic that targets host cell mechanisms rather than the virus itself. senhwabio.com
Preclinical Research Findings on Silmitasertib Sodium
In Vitro Studies Across Various Cancer Cell Lines
Breast Cancer
In vitro studies have shown that silmitasertib (B1669362) exhibits a broad spectrum of antiproliferative activity against breast cancer cell lines, with EC50 values ranging from 1.71 to 20.01 μM. selleck.co.jp The compound's effectiveness is linked to the expression levels of the CK2α catalytic subunit. medchemexpress.commedchemexpress.com In tamoxifen-sensitive (MCF-7) and tamoxifen-resistant (MCF-7 Tam1) breast cancer cells, silmitasertib has been shown to impact cell viability. nih.gov Research indicates that silmitasertib disrupts the interaction between estrogen receptor α (ERα) and HSP90, a chaperone protein, leading to the degradation of ERα. nih.gov This effect is mediated through the disruption of CK2β function. nih.gov
| Cell Line | Key Finding | Reference |
|---|---|---|
| Various Breast Cancer Cell Lines | Exhibits broad antiproliferative activity with EC50 values from 1.71-20.01 μM. | selleck.co.jp |
| MCF-7 and MCF-7 Tam1 | Impacts cell viability. | nih.gov |
| Breast Cancer Cells | Disrupts ERα/HSP90 interaction, leading to ERα degradation. | nih.gov |
Leukemia
In the context of hematological malignancies, silmitasertib has been shown to induce cytotoxicity and apoptosis. medchemexpress.commedchemexpress.com Its anti-proliferative effects are attributed to the downregulation of CK2 expression and the subsequent suppression of the PI3K/Akt/mTOR signaling pathway. medchemexpress.commedchemexpress.com In combination with proteasome inhibitors like bortezomib, silmitasertib prevents leukemic cells from initiating a functional unfolded protein response (UPR), which is a cellular stress response. This leads to a decrease in the pro-survival ER chaperone BIP/Grp78. medchemexpress.cominterchim.fr Studies in B-cell acute lymphoblastic leukemia (B-ALL) have explored the influence of silmitasertib on BCL6-mediated apoptotic signaling. medkoo.com
| Leukemia Type | Key Finding | Reference |
|---|---|---|
| Hematological Tumors | Induces cytotoxicity and apoptosis by suppressing the PI3K/Akt/mTOR pathway. | medchemexpress.commedchemexpress.com |
| Leukemic Cells (in combination with bortezomib) | Prevents unfolded protein response and decreases pro-survival chaperone BIP/Grp78. | medchemexpress.cominterchim.fr |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Influences BCL6-mediated apoptotic signaling. | medkoo.com |
Colon Cancer / Colorectal Cancer (CRC)
In colorectal cancer (CRC) cell lines such as SW-480, DLD-1, HT-29, and HCT-116, inhibition of CK2 by silmitasertib has been found to decrease in vitro tumorigenesis. nih.govresearchgate.net This effect is associated with a G2/M cell cycle arrest and the inhibition of the mTORC1 signaling pathway. nih.govresearchgate.netnih.gov A notable observation in silmitasertib-treated CRC cells is the formation of large cytoplasmic vacuoles, which are indicative of massive macropinocytosis. nih.govresearchgate.netnih.gov This process can lead to a form of cell death known as methuosis-like cell death. nih.govnih.gov The viability of CRC cells treated with silmitasertib was found to decrease by 60-70%, with apoptosis accounting for about 20% of this reduction at 48 hours. nih.gov
| Cell Line | Key Finding | Reference |
|---|---|---|
| DLD-1, SW-480, HT-29, HCT-116 | Decreases in vitro tumorigenesis and induces G2/M arrest. | nih.govresearchgate.net |
| DLD-1 | Inhibits mTORC1 and promotes massive vacuolization (methuosis-like cell death). | nih.govresearchgate.net |
| CRC Cells | Reduces cell viability by 60-70% after 48 hours of treatment. | nih.gov |
Lung Cancer / Non-Small Cell Lung Cancer
Preclinical studies in non-small cell lung cancer (NSCLC) have shown that silmitasertib can promote apoptosis by inhibiting the PI3K/Akt/mTOR pathway. nih.govresearchgate.net The compound has also been observed to induce macropinocytosis in NSCLC cells. tandfonline.comtandfonline.com In cisplatin-resistant A549/DDP human lung adenocarcinoma cells, silmitasertib has been shown to reverse this resistance. medkoo.com
| Cancer Type | Key Finding | Reference |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Promotes apoptosis via inhibition of the PI3K/Akt/mTOR pathway. | nih.govresearchgate.net |
| NSCLC | Induces macropinocytosis. | tandfonline.comtandfonline.com |
| A549/DDP (Cisplatin-resistant) | Reverses cisplatin (B142131) resistance. | medkoo.com |
Prostate Cancer
In vitro research has indicated that silmitasertib has dose-dependent antitumor effects in prostate cancer models. unito.it The antiproliferative activity of silmitasertib in cancer cells, including prostate cancer, is correlated with the expression levels of the CK2α catalytic subunit and results in the attenuation of PI3K/Akt signaling. medchemexpress.commedchemexpress.com
| Cancer Type | Key Finding | Reference |
|---|---|---|
| Prostate Cancer | Exhibits dose-dependent antitumor effects. | unito.it |
| Prostate Cancer | Antiproliferative activity is linked to CK2α expression and attenuation of PI3K/Akt signaling. | medchemexpress.commedchemexpress.com |
Cholangiocarcinoma (CCA)
In cholangiocarcinoma (CCA) cell lines, silmitasertib has been shown to inhibit proliferation. researchgate.net Treatment with silmitasertib induces the formation of cytosolic vacuoles with features characteristic of methuosis, a type of non-apoptotic cell death. researchgate.net In the HuCCT-1 human CCA cell line, silmitasertib demonstrated anti-survival and pro-apoptotic effects. mdpi.com It was found to inhibit the protein expression of Mcl-1, an anti-apoptotic protein, without affecting its mRNA expression. mdpi.com Furthermore, in KRAS-mutated iCCA, CK2, the target of silmitasertib, was found to directly phosphorylate SLC16A3, and inhibition of CK2 with silmitasertib reduced the growth of tumor xenografts. aacrjournals.org Silmitasertib has also been observed to induce macropinocytosis in cholangiocarcinoma cells. tandfonline.comtandfonline.com
| Cell Line/CCA Type | Key Finding | Reference |
|---|---|---|
| CCA Cell Lines | Inhibits proliferation and induces methuosis. | researchgate.net |
| HuCCT-1 | Exerts anti-survival and pro-apoptotic effects; inhibits Mcl-1 protein expression. | mdpi.com |
| KRAS-mutated iCCA | CK2 inhibition reduces tumor growth. | aacrjournals.org |
| Cholangiocarcinoma Cells | Induces macropinocytosis. | tandfonline.comtandfonline.com |
Pancreatic Cancer / Pancreatic Ductal Adenocarcinoma (PDAC)
Silmitasertib, an inhibitor of protein kinase CK2, has demonstrated anti-tumor activities in preclinical models of pancreatic cancer. In vitro studies have shown that the compound can induce autophagy and enhance apoptosis in pancreatic cancer cells. nih.govpatsnap.com Research on various Pancreatic Ductal Adenocarcinoma (PDAC) cell lines revealed that the expression levels of Silmitasertib's target genes, including CSNK2A1, CSNK2A2, and CSNK2B, were higher in all tested PDAC cell lines compared to non-neoplastic pancreatic tissue. d-nb.info However, the sensitivity of different PDAC cell lines to Silmitasertib varied, suggesting that the genetic background of the cancer cells may influence the drug's efficacy. d-nb.infonih.gov
In the BxPC-3 pancreatic cancer cell line, Silmitasertib treatment led to a G1 cell-cycle arrest. selleck.co.jp Further in vivo studies using a BxPC-3 xenograft model in mice showed that oral administration of Silmitasertib resulted in dose-dependent antitumor activity, effectively reducing tumor growth. nih.govresearchgate.net Another study confirmed the anti-tumor activity of Silmitasertib in BxPC-3 cells in both cell assays and animal models. nih.gov While Silmitasertib has entered multiple clinical trials for other cancers, specific trials for pancreatic cancer have not been reported as of early 2022. d-nb.info
Table 1: Preclinical Findings for Silmitasertib in Pancreatic Cancer
| Model System | Key Findings | References |
|---|---|---|
| Pancreatic Cancer Cells | Induces autophagy and enhances apoptosis. | nih.govpatsnap.com |
| PDAC Cell Lines | Higher expression of target genes (CSNK2A1, CSNK2A2, CSNK2B) compared to normal tissue; varied sensitivity among cell lines. | d-nb.infonih.gov |
| BxPC-3 Cells | Induces G1 cell-cycle arrest. | selleck.co.jp |
| BxPC-3 Xenograft | Dose-dependent antitumor activity and tumor growth reduction. | nih.govresearchgate.net |
Glioblastoma (GBM)
Preclinical research has highlighted the potential of Silmitasertib in treating glioblastoma (GBM), the most aggressive type of brain tumor. selleck.co.jp Casein kinase 2 (CK2), the target of Silmitasertib, is overexpressed in GBM samples and is associated with increased tumor growth and proliferation. selleck.co.jpncats.io
In vitro studies using human GBM cell lines, including U-87, U-138, and A-172, demonstrated that Silmitasertib significantly reduced cell viability and proliferative activity in a concentration-dependent manner. nih.gov The compound was also found to inhibit tumor growth and promote apoptosis in both in vitro and in vivo GBM xenograft models. ncats.io Furthermore, Silmitasertib has been shown to modulate inflammatory pathways crucial for GBM progression. In U-87 cells, the inhibitor reduced the inflammatory response by modulating the NF-κB pathway, leading to a decrease in pro-inflammatory mediators. nih.gov This suggests that Silmitasertib may act as both an anti-cancer and anti-inflammatory agent against GBM. nih.gov
Table 2: Preclinical Findings for Silmitasertib in Glioblastoma
| Model System | Key Findings | References |
|---|---|---|
| Human GBM Cell Lines (U-87, U-138, A-172) | Reduced cell viability and proliferative activity. | nih.gov |
| In Vitro & In Vivo GBM Xenograft Models | Inhibited tumor growth and increased apoptosis. | ncats.io |
| U-87 GBM Cells | Reduced inflammatory response via modulation of the NF-κB pathway. | nih.gov |
Oral Squamous Cell Carcinoma (OSCC)
In the context of oral squamous cell carcinoma (OSCC), preclinical studies have uncovered a unique mechanism of action for Silmitasertib. Research has shown that Silmitasertib can induce macropinocytosis, a form of endocytosis, in OSCC cells. senhwabio.commedchemexpress.com This process leads to the formation of large cytoplasmic vacuoles. senhwabio.commedchemexpress.comnih.gov
This induction of macropinocytosis by Silmitasertib has been found to enhance the intracellular uptake of the chemotherapeutic drug cisplatin (DDP). senhwabio.commedchemexpress.com By increasing the concentration of cisplatin within the cancer cells, Silmitasertib potentiates its apoptotic effects. senhwabio.commedchemexpress.comnih.gov This synergistic effect was observed in multiple OSCC cell lines (Cal-27, HSC-3, HSC-4, and UM1) and was also validated in a Cal-27 xenograft model, where the combination of Silmitasertib and cisplatin enhanced the suppression of OSCC in vivo. nih.gov The enhanced apoptosis is mediated through the MAPK-Caspase signaling pathway. senhwabio.comnih.gov
Table 3: Preclinical Findings for Silmitasertib in Oral Squamous Cell Carcinoma
| Model System | Key Findings | References |
|---|---|---|
| OSCC Cell Lines (Cal-27, HSC-3, HSC-4, UM1) | Induces macropinocytosis and vacuole formation. | senhwabio.commedchemexpress.comnih.gov |
| OSCC Cell Lines | Enhances intracellular uptake of cisplatin (DDP). | senhwabio.commedchemexpress.com |
| OSCC Cell Lines | Potentiates cisplatin-induced apoptosis via the MAPK-Caspase pathway. | senhwabio.comnih.gov |
| Cal-27 Xenograft Model | Combination with cisplatin enhances tumor suppression in vivo. | nih.gov |
In Vivo Studies in Xenograft Models
Antitumor Activity in Murine Xenografts (e.g., Breast, Pancreatic, SHH Medulloblastoma, HCC)
Silmitasertib has demonstrated robust antitumor activity across a range of murine xenograft models when administered orally. ncats.io In a breast cancer xenograft model using BT-474 cells, Silmitasertib showed potent, dose-dependent antitumor activity. selleck.co.jpnih.govresearchgate.net Similarly, in a pancreatic cancer model with BxPC-3 cells, the compound also exhibited significant antitumor efficacy. nih.govresearchgate.net
In the field of pediatric brain tumors, Silmitasertib has shown particular promise in models of Sonic Hedgehog (SHH) medulloblastoma. nih.gov Studies in mice with flank allografts of SHH medulloblastoma cells revealed that CK2 inhibition by Silmitasertib led to a significant antitumor response. nih.gov A clinical trial was subsequently initiated to evaluate Silmitasertib in children with recurrent SHH medulloblastoma. nih.govamegroups.org
More recent preclinical research has explored the use of Silmitasertib in combination with other targeted therapies. In a preclinical model of hepatocellular carcinoma (HCC), the combination of Silmitasertib and the multikinase inhibitor cabozantinib (B823) was shown to significantly delay the progression of HCC xenograft growth compared to vehicle control. researchgate.netnih.gov
Impact on Tumor Stasis and Regression
Beyond general tumor growth inhibition, Silmitasertib has been specifically shown to induce tumor stasis and long-term regression in certain preclinical models. The most notable example is in murine models of SHH medulloblastoma, where treatment with Silmitasertib resulted in robust tumor stasis and, in some cases, long-term regression of the tumors. nih.gov This indicates a potent and durable antitumor effect in this specific cancer subtype. The concept of achieving tumor stasis, where tumor volume change is stabilized, is a critical endpoint in evaluating the efficacy of anticancer agents. mdpi.com
Research on Anti-inflammatory Effects
In addition to its direct anticancer activities, Silmitasertib has demonstrated significant anti-inflammatory effects in various preclinical settings. The inhibition of CK2 by Silmitasertib can interfere with the signaling pathways of immune factors, thereby reducing excessive inflammatory responses. senhwabio.com
Preclinical studies have indicated that Silmitasertib can significantly lower the plasma levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17 (IL-17). senhwabio.com This effect has been observed in the context of diseases characterized by elevated immune factors, including inflammatory breast cancer. senhwabio.com In models of glioblastoma, Silmitasertib treatment led to a reduction in the inflammatory response by modulating the NF-κB pathway. nih.gov
The anti-inflammatory properties of Silmitasertib were also highlighted during the COVID-19 pandemic. In vitro studies showed that the compound exhibited significant anti-inflammatory effects, and it was proposed that by inhibiting CK2, Silmitasertib could mitigate the excessive immune response known as a "cytokine storm," which is a major complication in severe viral infections. patsnap.comsenhwabio.com
Research on Antiviral Mechanisms and Efficacy (e.g., SARS-CoV-2)
Reduction of Viral Replication
In vitro studies have shown that Silmitasertib has potent antiviral activity against SARS-CoV-2. firstwordpharma.com The compound is thought to inhibit the active replication of the virus within infected cells, thereby preventing its spread to adjacent cells. senhwabio.com This is achieved by blocking the hyperactivation of the host cell's CK2 enzyme, a process induced by SARS-CoV-2 infection. senhwabio.com By competitively binding to the ATP-binding site of the CK2α subunit, Silmitasertib inhibits multiple downstream signaling pathways that are crucial for viral replication. senhwabio.com
One of the key mechanisms is the reduction of the disassembly of stress granules, which effectively suppresses viral replication. senhwabio.com Furthermore, research has indicated that SARS-CoV-2 infection can cause infected cells to form filopodia, which are tentacle-like protrusions that can facilitate the transfer of the virus to nearby cells. firstwordpharma.com Silmitasertib has been shown to decrease the formation of these filamentous pseudopodia. senhwabio.com Studies have also demonstrated that treatment with Silmitasertib can reduce viral replication by inhibiting p21-activated kinase 1 (PAK1) phosphorylation. nih.gov
Interference with Immune Factor Signaling
Silmitasertib interferes with the signaling pathways of immune factors, which can help to mitigate the excessive immune responses often seen in severe viral infections. senhwabio.com By inhibiting CK2, Silmitasertib may help to restore the production of type I interferons during RNA viral infections, which enhances the host's immune response. senhwabio.com Research suggests that CK2 inhibition can rejuvenate antiviral immunity. medrxiv.org
Reduction of Inflammatory Responses (e.g., Cytokine Storm)
A significant aspect of Silmitasertib's potential in treating viral diseases like COVID-19 is its ability to reduce the body's overactive inflammatory response. senhwabio.com It has been shown to alleviate excessive inflammatory responses and reduce the occurrence of immune storms, also known as cytokine release syndrome. senhwabio.com By inhibiting CK2, Silmitasertib may prevent the damaging effects of a cytokine storm. nih.govmedrxiv.org This dual mechanism of both inhibiting viral replication and controlling hyperinflammation positions Silmitasertib as a promising candidate for treating COVID-19 and other inflammatory diseases. senhwabio.com
Modulation of Cytokine and Chemokine Secretion (e.g., IL-6, IL-8, IL-17, MCP-1, TNF-α, CCL4)
Preclinical and clinical studies have demonstrated that Silmitasertib can significantly reduce the plasma levels of several pro-inflammatory cytokines and chemokines. senhwabio.com In various diseases characterized by elevated immune factors, Silmitasertib has been shown to lower levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17 (IL-17). senhwabio.com CK2, the target of Silmitasertib, regulates the expression of IL-6. nih.gov In the context of sepsis, a condition also characterized by a cytokine storm, inhibition of CK2 by Silmitasertib mitigated the hyperinflammatory storm. nih.gov
| Cytokine/Chemokine | Effect of Silmitasertib |
| Interleukin-6 (IL-6) | Reduction in plasma levels senhwabio.com |
| Interleukin-8 (IL-8) | Reduction in plasma levels senhwabio.com |
| Interleukin-17 (IL-17) | Reduction in plasma levels senhwabio.com |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Not explicitly detailed in the provided search results. |
| Tumor Necrosis Factor-alpha (TNF-α) | Not explicitly detailed in the provided search results. |
| C-C Motif Chemokine Ligand 4 (CCL4) | Not explicitly detailed in the provided search results. |
Neuroprotective Effects in White Matter Stroke Models
Research has indicated that Silmitasertib may have neuroprotective effects, particularly in the context of white matter stroke. Axonal injury and white matter dysfunction are significant contributors to disability following a stroke. frontiersin.org
Conservation of Axon Structure and Axonal Mitochondria
In preclinical models of ischemic stroke, particularly in white matter, inhibition of Casein Kinase 2 (CK2) by Silmitasertib (CX-4945) has been shown to preserve the structural integrity of axons and their mitochondria. frontiersin.orgnih.govresearchgate.net Axonal injury and dysfunction of the white matter are significant contributors to disability following a stroke. frontiersin.orgnih.gov
Research indicates that the activation of CK2 in white matter during an ischemic event contributes to injury by activating downstream signaling pathways, including Cdk5 and AKT/GSK3β. frontiersin.orgnih.govresearchgate.net By inhibiting CK2, Silmitasertib helps to maintain the normal structure of axons and the health of axonal mitochondria. frontiersin.orgnih.govresearchgate.net This protective effect is crucial because mitochondrial dysfunction, including increased production of reactive oxygen species and altered dynamics, is a key factor in ischemic injury. frontiersin.orgnih.gov Specifically, Silmitasertib's inhibition of CK2 appears to counter the detrimental effects on mitochondria that would otherwise be mediated by pathways like Cdk5. frontiersin.orgnih.gov
The preservation of axonal mitochondria is a critical aspect of Silmitasertib's neuroprotective action. frontiersin.orgnih.gov Studies have demonstrated that Silmitasertib promotes the functional recovery of both young and aging axons after ischemia by safeguarding these vital organelles. frontiersin.orgnih.gov
Improved Functional Recovery Post-Ischemia
The structural preservation of axons and their mitochondria by Silmitasertib translates into improved functional outcomes after an ischemic event. frontiersin.orgnih.govresearchgate.net Preclinical studies using models of oxygen-glucose deprivation have shown that treatment with Silmitasertib not only preserves axon function during the ischemic episode but also promotes the recovery of axon function when administered either before or after the event. researchgate.net
This enhanced functional recovery is linked to the inhibition of specific signaling pathways. frontiersin.orgnih.gov While the inhibition of both Cdk5 and AKT signaling pathways contributes to protection during ischemia, the post-ischemic protection conferred by Silmitasertib is primarily attributed to the inhibition of the activated form of AKT. frontiersin.orgnih.govresearchgate.net This suggests that a therapeutic window exists to mitigate ischemic injury in white matter by targeting this pathway. frontiersin.orgnih.gov
The ability of Silmitasertib to promote functional recovery in both young and aging white matter highlights its potential as a therapeutic agent across different age groups. frontiersin.orgnih.gov The improved functional recovery is a direct consequence of the preservation of oligodendrocytes, axon structure, and axonal mitochondria. frontiersin.orgnih.govresearchgate.net
Regulation of miRNA Expression
Emerging preclinical evidence suggests that another mechanism through which Silmitasertib exerts its protective effects against ischemic injury in white matter is by regulating the expression of microRNAs (miRNAs). frontiersin.orgnih.govresearchgate.net miRNAs are small non-coding RNA molecules that play crucial roles in regulating gene expression. elifesciences.org
Using NanoString nCounter miRNA expression profiling, comparative analyses of ischemic white matter with and without Silmitasertib treatment have revealed that ischemia leads to high levels of miRNA expression. frontiersin.orgnih.govresearchgate.net Silmitasertib was found to differentially regulate some of these ischemia-induced miRNAs. frontiersin.orgnih.govresearchgate.net This suggests that the regulation of miRNA expression may be one of the protective actions of Silmitasertib. frontiersin.orgnih.gov While the specific miRNAs and their targets involved in this process are still under investigation, this finding opens up a new avenue for understanding the multifaceted neuroprotective effects of this CK2 inhibitor.
Clinical Research and Therapeutic Applications
Clinical Trials and Phases
Silmitasertib (B1669362) has been evaluated in numerous clinical trials across different phases for various indications.
Hematological Malignancies (e.g., Multiple Myeloma)
Silmitasertib is in preclinical development for hematological and lymphoid malignancies and is being actively studied in clinical trials for multiple myeloma. wikipedia.orgcancer.gov A Phase 1/2 clinical trial is currently active for patients with relapsed or refractory multiple myeloma. cancer.govacs.org
Cholangiocarcinoma
Silmitasertib has been granted orphan drug status by the U.S. FDA for the treatment of advanced cholangiocarcinoma (bile duct cancer). wikipedia.orgnih.gov A multicenter, open-label, Phase 1b/2 study (NCT02128282) evaluated silmitasertib in combination with the standard chemotherapy agents gemcitabine (B846) and cisplatin (B142131) for patients with locally advanced or metastatic cholangiocarcinoma. ccanewsonline.comascopubs.orgascopost.com
mITT: modified Intent-to-Treat population
Basal Cell Carcinoma
Silmitasertib has been investigated in a Phase 1 trial (NCT03897036) for patients with locally advanced or metastatic basal cell carcinoma. onclive.commdpi.com Preliminary data from this trial showed that silmitasertib led to disease control. onclive.com Among the 22 evaluable patients, 3 achieved a partial response, and 10 had stable disease. onclive.com The treatment was found to have superior tolerability and disease control potential compared to existing first- and second-line therapies. onclive.com The mechanism of action in this context involves the inhibition of the Hedgehog (Hh) signaling pathway, a key driver in the development of basal cell carcinoma. senhwabio.com
Recurrent SHH Medulloblastoma (Pediatric)
Silmitasertib is being evaluated in a Phase 1/2 and surgical study (PBTC-053, NCT03904862) for pediatric patients with recurrent Sonic Hedgehog (SHH) medulloblastoma. pbtc.orgstanford.edumycancergenome.org Medulloblastoma is a common malignant brain tumor in children, and the SHH subgroup accounts for about 20% of cases. pbtc.org This multicenter trial aims to determine the maximum tolerated dose and recommended Phase 2 dose in skeletally-immature children, as well as to evaluate the drug's safety and efficacy. pbtc.orgmycancergenome.orgnih.gov The study also includes a surgical component to analyze the concentration of silmitasertib in tumor tissue. pbtc.orgmycancergenome.org
COVID-19 and Viral Infections
The antiviral potential of silmitasertib has been explored, particularly in the context of COVID-19. senhwabio.com The rationale for its use is based on the observation that the SARS-CoV-2 virus upregulates CK2 to facilitate its own replication and spread. senhwabio.comclinicaltrials.gov By inhibiting CK2, silmitasertib may block viral replication and also reduce the hyper-inflammatory response, or "cytokine storm," associated with severe COVID-19. nih.govsenhwabio.comclinicaltrials.gov
Several clinical trials have been initiated to investigate silmitasertib in patients with COVID-19. A Phase 2, randomized, open-label trial (NCT045668209) was designed to evaluate the safety and clinical benefit of silmitasertib in patients with severe COVID-19. clinicaltrials.gov Another Phase 2 trial in the US looked at patients with moderate COVID-19. clinicaltrials.govbiospace.com Initial data from this study showed a statistically significant faster time to clinical symptom recovery for patients treated with silmitasertib compared to standard of care. biospace.com
Furthermore, a Phase 2 trial was initiated in Taiwan for hospitalized adult patients with COVID-19. clinicaltrialsarena.comclinicaltrialsarena.com The potential of silmitasertib is also being explored for other viral infections, with an Investigational New Drug (IND) application submitted to the FDA for a Phase 2 study in patients with community-acquired pneumonia (CAP) caused by viral infections like influenza. clinicaltrialsarena.comprnewswire.com
Table 2: Silmitasertib Clinical Trials
| Indication | Trial Identifier | Phase | Status (as of latest reports) |
|---|---|---|---|
| Advanced Solid Tumors (Pediatric/Young Adult) | NCT06541262 | Phase 1/2 | Recruiting targetedonc.comclinicaltrials.gov |
| Relapsed/Refractory Multiple Myeloma | - | Phase 1/2 | Active cancer.gov |
| Cholangiocarcinoma | NCT02128282 | Phase 1b/2 | Completed ccanewsonline.comdrugbank.com |
| Basal Cell Carcinoma | NCT03897036 | Phase 1 | Data Announced onclive.comonclive.com |
| Recurrent SHH Medulloblastoma (Pediatric) | NCT03904862 | Phase 1/2 | Recruiting mycancergenome.orgdrugbank.com |
| Severe COVID-19 | NCT04668209 | Phase 2 | - clinicaltrials.govonclive.com |
| Moderate COVID-19 | - | Phase 2 | Initial Data Presented biospace.com |
Community-Acquired Pneumonia (CAP) of Viral Origin
Silmitasertib is being investigated as a potential treatment for community-acquired pneumonia (CAP) caused by viral infections. The U.S. Food and Drug Administration (FDA) has approved a Phase II multi-center, randomized-controlled clinical trial to assess whether early intervention with silmitasertib can inhibit the progression of CAP. targetedonc.comdrugbank.com This study focuses on the drug's ability to suppress the elevated release of cytokines associated with viral pathogens such as SARS-CoV-2 and influenza viruses. targetedonc.comclinicaltrials.govbreastcancertrials.org
The rationale for this investigation is based on silmitasertib's mechanism of action, which involves the inhibition of the CK2 protein kinase. targetedonc.comdrugbank.com CK2 is known to modulate several inflammatory pathways that are important for innate immune responses. targetedonc.comdrugbank.com By inhibiting CK2, silmitasertib may diminish the secretion of inflammatory cytokines, thereby mitigating the severe inflammatory response that can lead to pneumonia progression. targetedonc.com Prior to this Phase II study, silmitasertib was evaluated in two investigator-initiated trials in the United States, where it demonstrated clinical benefits by accelerating recovery in patients with moderate COVID-19 symptoms. clinicaltrials.gov A Phase II trial for CAP associated with viral infections has also been initiated in Taiwan, with the first patient having been dosed. clinicaltrials.govbreastcancertrials.org The goal of this early medical intervention is to prevent disease progression, reduce the need for hospitalization, and improve clinical outcomes for patients. breastcancertrials.org
Glioblastoma (GBM)
The potential therapeutic application of silmitasertib in glioblastoma (GBM), an aggressive form of brain cancer, has been explored in preclinical studies. Research has shown that the CK2 enzyme is overexpressed in GBM samples. mayo.edu In vitro and in vivo studies using a GBM xenograft model have demonstrated that inhibition of CK2 by silmitasertib can lead to a decrease in cell migration and adhesion, an increase in the apoptotic process, and inhibition of tumor growth. mayo.edu These studies suggest that silmitasertib may have a role in targeting the inflammatory and angiogenic pathways associated with GBM. mayo.edu
While Phase I and II clinical trials with silmitasertib are ongoing for various solid tumors, its evaluation in the context of central nervous system tumors has been primarily focused on medulloblastoma. mayo.edu Currently, there are active clinical trials for recurrent medulloblastoma, but specific clinical trials for glioblastoma in humans have not been as prominently reported in the reviewed literature. onclive.commdpi.comdrugbank.com
Inflammatory Breast Cancer
Silmitasertib has been evaluated in early-phase clinical research for its potential role in treating advanced solid tumors, which has included patients with inflammatory breast cancer (IBC). A Phase 1 dose-escalation study (NCT00891280) was initiated to assess the safety and tolerability of oral silmitasertib in patients with various advanced solid tumors, including IBC. researchgate.net While this trial included IBC as one of the cancer types under investigation, specific efficacy data for this patient subgroup have not been detailed in the available search results. The primary focus of these early trials was to establish the safety profile and recommended dose for further studies. delveinsight.com
Castleman's Disease
Silmitasertib has been identified as a potential therapeutic agent for Castleman's disease, a rare disorder characterized by the abnormal growth of lymph node tissue. ncats.io The compound was included in a Phase 1 clinical trial (NCT00891280) for patients with advanced solid tumors and hematological malignancies, which listed Castleman's disease as one of the conditions being studied. researchgate.netnih.gov As of July 2016, the development for this indication was at the Phase 1 stage, and no recent reports of development for Castleman's disease were identified in subsequent searches. nih.gov Clinical observations have suggested that silmitasertib can achieve stable disease and extend the duration of treatment in some patients. ncats.io However, detailed clinical trial results specifically for the cohort of patients with Castleman's disease are not available in the reviewed literature. It is important to distinguish silmitasertib from siltuximab, an anti-interleukin-6 monoclonal antibody which is an approved treatment for multicentric Castleman's disease. breastcancertrials.orgclinicaltrialsarena.com
Renal Carcinoma
The potential application of silmitasertib in the treatment of renal carcinoma is being explored in a clinical study. A clinical trial (NCT03571438) is designed to evaluate a combination of protein kinase inhibitors, including silmitasertib, on organotypic cultures of human renal tumors. clinicaltrials.govonclive.com This study aims to assess the effects of this combination therapy in a preclinical setting that closely mimics the tumor's natural environment. The other protein kinase inhibitors being evaluated alongside silmitasertib in this study are pazopanib (B1684535) and sunitinib. clinicaltrials.gov At present, detailed results from this specific study are not available in the reviewed search results.
Other Solid Tumors (Pediatric and Young Adult, Relapsed/Refractory)
Silmitasertib is under active investigation for the treatment of relapsed or refractory solid tumors in children and young adults. An investigational new drug (IND) application for a Phase I/II clinical trial has been submitted to the FDA to evaluate silmitasertib in combination with chemotherapy for this patient population. prnewswire.comtargetedonc.com The trial has since received a "study may proceed" letter from the FDA. drugbank.com
This Phase I/II study (NCT06541262) is expected to enroll up to 114 participants and aims to determine a recommended dose of silmitasertib when used with chemotherapy, as well as to assess the safety, tolerability, and efficacy of the combination. drugbank.com The trial is particularly focused on cancers such as neuroblastoma, Ewing sarcoma, osteosarcoma, rhabdomyosarcoma, and liposarcoma. The first patient has been enrolled in this trial. The rationale for this study is based on silmitasertib's ability to inhibit CK2, which plays a role in DNA damage repair, potentially enhancing the efficacy of DNA-damaging chemotherapeutic agents. prnewswire.comtargetedonc.com
Monotherapy Efficacy
Silmitasertib has demonstrated clinical benefit as a monotherapy in some clinical trial settings. In early Phase 1 trials involving patients with advanced solid tumors, silmitasertib monotherapy resulted in stable disease for at least six months in 15% of treated patients. delveinsight.com
More recent and detailed efficacy data comes from a Phase 1/Dose Expansion trial of silmitasertib monotherapy in the treatment of Basal Cell Carcinoma (BCC). prnewswire.com This study enrolled patients with refractory or recurrent disease who had no other treatment options. prnewswire.com The results from this trial were positive, showing that silmitasertib has promising anti-tumor efficacy and disease stabilization potential in this patient population. prnewswire.com
Key findings from the Basal Cell Carcinoma trial include:
Two patients with advanced-stage disease achieved a progression-free survival (PFS) of over 21 months. prnewswire.com
Three patients experienced a partial response (PR), defined as over 30% tumor reduction. prnewswire.com
Ten patients had stable disease (SD). prnewswire.com
The following table summarizes the efficacy data from the Phase 1/Dose Expansion Trial of Silmitasertib in Basal Cell Carcinoma.
| Efficacy Endpoint | Locally Advanced BCC (laBCC) | Metastatic BCC (mBCC) |
| Median Progression-Free Survival (PFS) | 9.2 months | 3.7 months |
| Median Duration of Disease Control (DDC) | 10.3 months | 7.5 months |
| Disease Control Rate | 65% | 80% |
These findings suggest that silmitasertib monotherapy may offer a superior tolerability profile compared to some existing first-line treatments for BCC. prnewswire.com
Combination Therapy Research
The therapeutic potential of Silmitasertib is significantly enhanced when used in combination with other anticancer agents. nih.gov By inhibiting the CK2-mediated DNA damage response, Silmitasertib can sensitize cancer cells to the effects of DNA-damaging chemotherapies. senhwabio.comonclive.com
Preclinical and clinical studies have shown that Silmitasertib acts synergistically with DNA-damaging agents like gemcitabine and cisplatin. senhwabio.comonclive.com This combination has been explored in various cancer types, including cholangiocarcinoma and cervical cancer. ascopost.comrsc.org
In preclinical models, the combination of Silmitasertib with gemcitabine and cisplatin has demonstrated enhanced antitumor activity. acs.org Silmitasertib inhibits the phosphorylation of key DNA repair proteins, XRCC1 and MDC1, which are crucial for repairing DNA damage caused by chemotherapy. ascopost.comportico.org This inhibition leads to an accumulation of DNA damage and increased cancer cell death. portico.org
Table 1: Efficacy of Silmitasertib in Combination with Gemcitabine and Cisplatin in Cholangiocarcinoma
| Patient Group | Median Overall Survival | Median Progression-Free Survival | Overall Response Rate | Disease Control Rate |
|---|---|---|---|---|
| Intent-to-Treat (n=88) | 13.6 months ascopost.com | 11.1 months ascopost.com | 32.1% ascopost.com | 79.3% ascopost.com |
| Modified Intent-to-Treat (n=55) | 17.4 months ascopost.com | Not Reported | Not Reported | Not Reported |
In the context of oral squamous cell carcinoma (OSCC), the combination of Silmitasertib and cisplatin has also shown synergistic effects. tandfonline.com Silmitasertib was found to induce macropinocytosis, a process that increases the intracellular uptake of cisplatin, thereby enhancing its apoptotic effect on cancer cells. tandfonline.com Research in cervical cancer has also indicated that combining Silmitasertib with cisplatin can lead to a beneficial reduction in the required dosage of cisplatin, potentially lowering its associated toxicities. rsc.orgrsc.org
Recent preclinical research has explored the combination of Silmitasertib with Cabozantinib (B823), a multi-tyrosine kinase inhibitor, for the treatment of hepatocellular carcinoma (HCC). researchgate.netnih.gov This combination therapy demonstrated a stronger antiproliferative effect on HCC cells compared to either drug alone. researchgate.net
The study revealed that the combination treatment led to G2/M cell cycle arrest and induced apoptosis in HCC cells. researchgate.net Mechanistically, the combination inhibited the phosphorylation of p70S6K and increased the expression of the pro-apoptotic protein Bim. researchgate.net In a xenograft model of HCC, the combination therapy significantly delayed tumor growth. researchgate.net These findings suggest that the dual targeting of CK2 and multiple tyrosine kinases could be a promising therapeutic strategy for HCC. researchgate.netnih.gov
Table 2: Preclinical Findings of Silmitasertib and Cabozantinib in HCC
| Effect | Observation |
|---|---|
| Cell Proliferation | Stronger antiproliferative effect with combination therapy researchgate.net |
| Cell Cycle | Induction of G2/M phase arrest researchgate.net |
| Apoptosis | Increased apoptosis with activation of caspase-9 researchgate.net |
| Signaling Pathway | Inhibition of p70S6K phosphorylation and increased Bim expression researchgate.net |
| In Vivo Efficacy | Significant delay in tumor xenograft growth researchgate.net |
In the context of hematological malignancies, particularly acute lymphoblastic leukemia, research has shown a synergistic cytotoxic effect when Silmitasertib is combined with the proteasome inhibitor PS-341 (Bortezomib). medchemexpress.cominterchim.fr
This combination prevents leukemic cells from initiating a functional unfolded protein response (UPR), which is a survival mechanism often triggered by the proteotoxic stress induced by PS-341. medchemexpress.comcancer-research-network.com The combination therapy also leads to a decrease in the expression of the pro-survival ER chaperone BIP/Grp78. medchemexpress.comcancer-research-network.com Furthermore, in T-ALL cells, the combination of Bortezomib and Silmitasertib was found to inhibit NF-κB signaling. targetmol.com
The combination of Silmitasertib with Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor, has been investigated in non-small cell lung carcinoma and squamous cell carcinoma models. nih.gov This combination resulted in an enhanced attenuation of the PI3K-Akt-mTOR signaling pathway. portico.orgnih.gov
The dual inhibition of EGFR and CK2 led to increased apoptosis and a synergistic killing of cancer cells in vitro. nih.gov In vivo studies also demonstrated improved antitumor efficacy compared to either agent alone. nih.gov These findings support the rationale of combining top-down inhibition of a primary oncogenic driver like EGFR with the lateral suppression of multiple pro-survival pathways by targeting CK2. nih.gov
Potential with PS-341 in Leukemic Cells
Pharmacodynamic Biomarkers of CK2 Pathway Inhibition (e.g., phospho-p21 (T145))
A key pharmacodynamic biomarker for assessing the in vivo activity of Silmitasertib is the phosphorylation status of p21 at the threonine 145 position (phospho-p21 (T145)). cancer-research-network.comnih.gov p21 is a downstream substrate of CK2, and its phosphorylation at T145 is dependent on CK2 activity. nih.govresearchgate.net
In murine xenograft models, oral administration of Silmitasertib led to a robust and dose-dependent reduction in the levels of phospho-p21 (T145) in tumor tissues. interchim.frtargetmol.comnih.gov This reduction in the biomarker correlated with the antitumor activity of the drug. nih.gov The dephosphorylation of p21(T145) is considered a mechanism-based biomarker that confirms the engagement of Silmitasertib with its target, CK2, within the tumor. targetmol.comnih.govresearchgate.net
Mechanisms of Drug Resistance and Strategies to Overcome It
Molecular Pathways Implicated in Resistance (e.g., PI3K/Akt pathway, RAS/MAPK)
Resistance to targeted therapies often involves the activation of alternative survival pathways that bypass the inhibited target. In the context of Silmitasertib (B1669362), which primarily targets the CK2 enzyme, resistance can be linked to the dysregulation of downstream and parallel signaling cascades.
RAS/MAPK Pathway: The Ras-Raf-MEK-MAPK signaling cascade is another fundamental pathway controlling cell growth and proliferation. researchgate.net Mutations in RAS family genes are common in many cancers and are a well-established mechanism of resistance to various targeted therapies, including FLT3 inhibitors in Acute Myeloid Leukemia (AML). biorxiv.org Reactivation of the RAS/MAPK pathway can bypass the inhibition of an upstream target, providing survival signals to the cancer cell. biorxiv.org While Silmitasertib's direct role in MAPK-mediated resistance is still under investigation, its use in combination with other drugs has shed light on this connection. In oral squamous cell carcinoma (OSCC), the combination of Silmitasertib and cisplatin (B142131) (DDP) was found to enhance apoptosis through MAPK-caspase signaling pathways. researchgate.netnih.gov Specifically, the combination led to higher levels of phosphorylated ERK and JNKs, key components of the MAPK pathway, suggesting that modulating this pathway is part of its synergistic effect. tandfonline.com This indicates that the MAPK pathway's status can influence cellular response and that its dysregulation could contribute to resistance. researchgate.net
Role of Cancer Stem Cells in Resistance
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and relapse. These cells are often inherently resistant to conventional therapies. While direct studies on the role of CSCs in resistance to Silmitasertib are limited, the functions of CK2 provide a strong rationale for its involvement. CK2 is known to phosphorylate proteins involved in maintaining stem cell-like properties. For instance, in glioblastoma and colorectal cancer, CK2-mediated phosphorylation of Endothelin-Converting Enzyme-1c (ECE-1c) increases its stability, which is linked to a more aggressive, CSC-like phenotype. researchgate.net Furthermore, integrins, which are crucial for cell adhesion and signaling, play a role in cancer progression and the tumor microenvironment. georgiasouthern.edu Specific integrins like ITGA6 have been shown to promote CSC-like properties and resistance to chemotherapy, highlighting a potential mechanism that could be influenced by CK2 activity. georgiasouthern.edu
Intratumoral and Intertumoral Heterogeneity
Tumor heterogeneity, the existence of distinct subpopulations of cancer cells within a single tumor (intratumoral) or between different tumors (intertumoral), is a major driver of treatment failure and drug resistance. nih.govresearchgate.net This diversity means that a therapy effective against one subclone may be ineffective against another, allowing resistant cells to survive and repopulate the tumor. researchgate.net Because Silmitasertib targets CK2, a kinase with hundreds of substrates involved in numerous critical pathways, it has the potential to exert broad anti-cancer effects across heterogeneous cell populations. senhwabio.comfrontiersin.org However, heterogeneity, driven by ongoing genomic mutations, can still lead to resistance. nih.govresearchgate.net For example, a study in penile carcinoma identified a pre-metastatic subset of cells characterized by specific gene expression (MMP3+SPP1+) and linked to drug resistance. nih.gov While this study highlighted Silmitasertib as a potential therapeutic agent due to CK2α overexpression in these tumors, the underlying heterogeneity implies that some cell populations might possess or acquire mechanisms to withstand CK2 inhibition. nih.gov The complexity arising from tumor heterogeneity underscores the need for combination therapies to target multiple vulnerabilities simultaneously. researchgate.net
Metabolic Plasticity
Cancer cells exhibit remarkable metabolic plasticity, reprogramming their metabolic pathways to support rapid proliferation and survive in the often nutrient-poor tumor microenvironment. frontiersin.org This metabolic rewiring is now recognized as a hallmark of cancer and a mechanism of drug resistance. Protein kinase CK2 plays a significant role in regulating cellular metabolism. frontiersin.org It can promote a metabolic switch toward aerobic glycolysis (the Warburg effect) and enhance mitochondrial function by activating key signaling pathways like PI3K/Akt/mTORC1 and Wnt/β-catenin. frontiersin.org Inhibition of CK2 with Silmitasertib can disrupt this metabolic programming, representing a strategy to counteract this survival advantage. frontiersin.org Furthermore, Silmitasertib has been found to have off-target effects on other kinases involved in metabolic regulation, such as DYRK1A and GSK3β. acs.orgnih.gov DYRK1A, in particular, has been implicated in synchronizing mitochondrial import pathways for metabolic rewiring. researchgate.net Therefore, Silmitasertib's ability to interfere with the metabolic plasticity of cancer cells, both through its primary target CK2 and potentially through its off-targets, is a key aspect of its anti-cancer activity and its potential to overcome resistance.
Strategies for Overcoming Resistance
Given the multifaceted nature of drug resistance, strategies to overcome it often involve combining drugs with different mechanisms of action or targeting the specific pathways that cancer cells use to escape therapy.
A primary strategy to circumvent resistance and enhance therapeutic efficacy is the use of Silmitasertib in combination with other anti-cancer agents. This approach can target multiple oncogenic pathways synergistically, potentially preventing or overcoming the emergence of resistant clones. biorxiv.org
Clinical and preclinical studies have demonstrated the promise of combining Silmitasertib with standard chemotherapies and other targeted drugs. nih.gov
With Chemotherapy: Silmitasertib has been shown to sensitize cancer cells to conventional chemotherapeutic agents. cellagentech.com In cholangiocarcinoma, combining Silmitasertib with gemcitabine (B846) and cisplatin demonstrated promising efficacy in a phase Ib/II study. researchgate.netsenhwabio.com The combination may overcome chemotherapy resistance by inhibiting DNA repair mechanisms that cancer cells rely on to survive the DNA damage caused by agents like cisplatin. senhwabio.com Similarly, in oral squamous cell carcinoma, Silmitasertib-induced macropinocytosis was found to promote the intracellular uptake of cisplatin, thereby enhancing its apoptotic effect. nih.gov A strong synergistic effect has also been observed with doxorubicin (B1662922) in B-cell acute lymphoblastic leukemia (B-ALL), where the combination helped overcome multidrug resistance. nih.gov
With Targeted Therapies: Combining Silmitasertib with other targeted agents is a rational approach to achieve a more profound shutdown of cancer signaling pathways. In multiple myeloma and mantle cell lymphoma, Silmitasertib showed strong synergy with the proteasome inhibitor bortezomib. nih.gov In acute myeloid leukemia (AML), a combination of Silmitasertib with the JAK inhibitor ruxolitinib (B1666119) showed high efficacy against blast cells with minimal impact on healthy lymphocytes. biorxiv.org These combinations aim to suppress multiple survival pathways simultaneously, reducing the likelihood of resistance. biorxiv.org
| Combination Agent(s) | Cancer Type | Key Finding | Reference(s) |
| Gemcitabine and Cisplatin | Cholangiocarcinoma | Combination may overcome chemotherapy resistance and showed promising preliminary efficacy. | researchgate.net, senhwabio.com, senhwabio.com |
| Doxorubicin | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Strong synergy observed, helping to overcome multidrug resistance. | nih.gov |
| Bortezomib | Multiple Myeloma, Mantle Cell Lymphoma | Synergistic inhibition of cell proliferation and ATP production. | nih.gov |
| Ruxolitinib | Acute Myeloid Leukemia (AML) | High efficacy in inducing death in blast populations with low toxicity to lymphocytes. | biorxiv.org |
| Cabozantinib (B823) | Hepatocellular Carcinoma (HCC) | Combination treatment delayed tumor growth more effectively than single agents in preclinical models. | researchgate.net, researchgate.net |
The fundamental strategy of using Silmitasertib is, in itself, a method of overcoming resistance by targeting a specific and critical molecular hub. Protein kinase CK2 is a master regulator that phosphorylates hundreds of proteins, influencing pathways essential for tumor cell survival, such as NF-κB, PI3K/Akt, and STAT3 signaling. senhwabio.comfrontiersin.org
By inhibiting CK2, Silmitasertib directly counteracts the activity of these pro-survival pathways. frontiersin.org For example, in Hodgkin lymphoma, inhibiting CK2 with Silmitasertib led to the de-phosphorylation of key targets in the NF-κB, STAT3, and Akt pathways, triggering apoptosis. frontiersin.org This approach is particularly relevant for overcoming resistance to therapies that may fail due to the activation of these CK2-dependent survival signals. senhwabio.com In cancers where resistance to chemotherapy is driven by enhanced DNA repair, Silmitasertib's ability to inhibit CK2-mediated DNA damage response pathways presents a direct mechanism to re-sensitize tumors to treatment. senhwabio.com Therefore, the targeted inhibition of the CK2 signaling nexus is a core strategy for tackling cancers that are either intrinsically resistant or have acquired resistance to other treatments.
Utilizing Macropinocytosis for Enhanced Drug Delivery
Macropinocytosis is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. nih.govmdpi.com In the context of oncology, this cellular process has been identified as a potential mechanism to augment the delivery of therapeutic agents to cancer cells, thereby overcoming certain forms of drug resistance. frontiersin.org The casein kinase 2 (CK2) inhibitor, Silmitasertib sodium (formerly CX-4945), has been shown to induce macropinocytosis in various cancer cell types, a characteristic that can be leveraged to enhance the intracellular concentration and efficacy of co-administered chemotherapeutic drugs. nih.govfrontiersin.orgfrontiersin.org
Research has demonstrated that Silmitasertib treatment triggers the formation of cytoplasmic vacuoles characteristic of macropinosomes in cancer cells, including oral squamous cell carcinoma (OSCC), non-small cell lung cancer, cholangiocarcinoma, and colorectal cancer. nih.govtandfonline.com This induced macropinocytosis provides an alternative route of entry for other drugs, which can be particularly beneficial when primary uptake mechanisms, such as passive diffusion or active transport, are compromised, leading to drug resistance. nih.govresearchgate.net
Studies have shown that when combined with Silmitasertib, the intracellular accumulation of other small molecule drugs is significantly increased. nih.gov This enhanced uptake is directly linked to the macropinocytotic process induced by Silmitasertib. nih.govtandfonline.com The engulfment of the extracellular medium, containing the co-administered drug, into macropinosomes effectively bypasses conventional resistance mechanisms and increases the drug's access to intracellular targets, ultimately leading to enhanced cancer cell apoptosis. nih.govresearchgate.net
One study investigating the effects of Silmitasertib on OSCC cells found that it could trigger macropinocytosis, which in turn promoted the intracellular uptake of cisplatin (DDP), a first-line chemotherapeutic agent for OSCC. nih.govtandfonline.comnih.gov This suggests a novel strategy for improving the therapeutic efficacy of DDP and potentially overcoming cisplatin resistance. nih.gov The process involves the inward folding of the cell membrane to form macropinosomes that carry the co-administered drug. These vesicles then detach from the cell membrane and release their contents within the cell. tandfonline.comresearchgate.net
The induction of macropinocytosis by Silmitasertib appears to be a broadly applicable strategy for enhancing the delivery of various anticancer agents. Research has shown that in addition to cisplatin, the uptake of other drugs like 5-fluorouracil (B62378) (5-FU) and isogambogenic acid (isoG) is also increased in the presence of Silmitasertib. nih.govtandfonline.com
Research Findings on Silmitasertib-Induced Macropinocytosis and Enhanced Drug Uptake
The following table summarizes the findings from a study on Cal-27 oral squamous carcinoma cells, demonstrating the enhanced intracellular concentration of co-administered drugs in the presence of Silmitasertib.
| Drug Combination | Increase in Intracellular Drug Concentration (%) | Cell Line | Reference |
|---|---|---|---|
| Silmitasertib + 5-Fluorouracil (5-FU) | 87.18 ± 39.70 | Cal-27 | nih.govtandfonline.com |
| Silmitasertib + Isogambogenic Acid (isoG) | 54.08 ± 21.97 | Cal-27 | nih.govtandfonline.com |
These findings underscore the potential of Silmitasertib not only as a direct anticancer agent through its inhibition of CK2 but also as a facilitator for enhancing the efficacy of other chemotherapies by modulating cellular drug uptake mechanisms. nih.govfrontiersin.org This strategy of utilizing drug-induced macropinocytosis represents a promising approach to overcoming drug resistance and improving therapeutic outcomes in cancer treatment. frontiersin.orgfrontiersin.org
Future Research Directions and Translational Perspectives
Exploration of Silmitasertib (B1669362) Sodium in New Disease Areas
The role of protein kinase CK2 in numerous cellular processes has prompted investigation into Silmitasertib's potential in several new therapeutic areas. nih.gov
Alzheimer's Disease: Research has highlighted Silmitasertib's significant affinity for DYRK1A and GSK3β kinases, both of which are implicated in the pathology of Alzheimer's disease and Down syndrome. nih.govacs.orgresearchgate.netnih.gov This "off-target" activity presents an opportunity to explore its therapeutic potential in neurodegenerative conditions. acs.orgresearchgate.net By inhibiting these kinases, Silmitasertib can interfere with pathways like the calcineurin/NFAT signaling, a key target in neurodegenerative processes. nih.govacs.org Preclinical studies have shown that Silmitasertib can reduce plasma levels of inflammatory cytokines such as IL-6, IL-8, and IL-17, which are often elevated in Alzheimer's disease. senhwabio.com
Autoimmune Diseases: The immunomodulatory properties of Silmitasertib make it a candidate for treating autoimmune diseases. By inhibiting CK2, Silmitasertib can interfere with inflammatory pathways, including NF-κB, PI3K–Akt–mTOR, and JAK–STAT. clinicaltrialsarena.com This leads to a reduction in the secretion of pro-inflammatory cytokines like IL-6 and MCP-1. senhwabio.comclinicaltrialsarena.com Preclinical data have demonstrated a significant reduction in plasma levels of IL-6, IL-8, and IL-17 in diseases characterized by heightened immune factors, including autoimmune conditions. senhwabio.com
Diabetes: Silmitasertib's inhibition of DYRK1A and GSK3β kinases also has implications for diabetes treatment. nih.govacs.orgresearchgate.netnih.gov GSK3β is a known regulator of glucose metabolism, and its inhibition is a therapeutic strategy for diabetes. researchgate.net CK2 itself is involved in regulating enzymes in carbohydrate metabolism. mdpi.com Studies have shown that inhibiting CK2 can lead to an increase in insulin (B600854) production and secretion from pancreatic β-cells. mdpi.com Furthermore, research has identified fructose-1,6-bisphosphatase (FBP1) as a new factor in glucose homeostasis regulated by CK2, suggesting that Silmitasertib could reduce glucose secretion. mdpi.com
Further Elucidation of Antiviral Mechanisms and Efficacy Against Diverse Viruses
Silmitasertib has shown considerable promise as a broad-spectrum antiviral agent by targeting host cell mechanisms rather than the virus itself, making it less susceptible to viral mutations. senhwabio.com
Its primary antiviral mechanism involves the competitive inhibition of the ATP binding site of the host's CK2α subunit. senhwabio.comwikipedia.org This action disrupts several downstream pathways essential for viral replication and spread. senhwabio.com
Key Antiviral Actions of Silmitasertib:
Inhibition of Viral Replication: By blocking CK2 activity, Silmitasertib directly curtails the replication of various viruses. senhwabio.com
Suppression of Viral Spread: The compound reduces the formation of filamentous pseudopodia, which are protrusions used by viruses like SARS-CoV-2 to infect adjacent cells. senhwabio.comwikipedia.org
Modulation of Cellular Stress Response: It suppresses the disassembly of stress granules, which can hinder the ability of viruses to access cellular machinery for replication. senhwabio.comrsc.org
Anti-inflammatory Effects: Silmitasertib mitigates the excessive inflammatory response, or "cytokine storm," associated with severe viral infections by interfering with immune factor signaling pathways and reducing levels of IL-6, IL-8, and IL-17. senhwabio.com
Restoration of Innate Immunity: It can restore the production of type I interferons during RNA virus infections, boosting the host's natural immune response. senhwabio.com
In vitro studies have confirmed its efficacy against SARS-CoV-2. senhwabio.comwikipedia.org Research has also demonstrated its activity against other β-coronaviruses, such as the murine hepatitis virus (MHV). nih.gov These findings position Silmitasertib as a strong candidate for treating community-acquired pneumonia (CAP) caused by viruses like SARS-CoV-2 and influenza, with clinical trials underway to evaluate this potential. clinicaltrialsarena.com
| Virus | Reported Effect | Mechanism Highlight |
|---|---|---|
| SARS-CoV-2 | Potent antiviral and anti-inflammatory activity in vitro. senhwabio.comwikipedia.org | Inhibits CK2-mediated phosphorylation of cytoskeletal proteins, reduces filopodia formation, and mitigates cytokine release. senhwabio.comwikipedia.org |
| Murine Hepatitis Virus (MHV) | Inhibited viral replication without affecting cell viability. nih.gov | Demonstrates that the anti-β-coronavirus activity can be separated from cytotoxicity. nih.gov |
| Influenza (and other upper respiratory viruses) | Considered a candidate for treatment due to its host-targeting mechanism. senhwabio.comclinicaltrialsarena.com | Broad applicability to various viruses by targeting host CK2. senhwabio.comclinicaltrialsarena.com |
Repurposing CK2 Inhibitors for Stroke Patients
The neuroprotective effects of CK2 inhibition have opened a new avenue for research in treating ischemic stroke. nih.govresearchgate.net White matter injury is a major contributor to disability following a stroke, and research suggests that CK2 plays a critical role in this damage. nih.govnih.gov
Studies using Silmitasertib (CX-4945) on mouse optic nerves subjected to oxygen-glucose deprivation (a model for ischemia) revealed that the inhibitor preserved axon function and promoted recovery. nih.govresearchgate.net This protective effect was linked to the preservation of oligodendrocytes, axon structure, and axonal mitochondria. nih.govresearchgate.netnih.gov The mechanism involves the regulation of the Cdk5 and AKT/GSK3β signaling pathways. nih.govnih.gov
Remarkably, CK2 inhibition with Silmitasertib is effective even when administered after the ischemic injury, highlighting its therapeutic potential in a clinical setting. nih.govresearchgate.netnih.gov Given that Silmitasertib is already in clinical use for other indications, repurposing it for stroke patients is a plausible and promising strategy. researchgate.netnih.govfrontiersin.org
Identification of Biomarkers for Response and Resistance
To optimize the clinical application of Silmitasertib, identifying biomarkers that predict patient response or resistance is crucial. Research in pancreatic ductal adenocarcinoma (PDAC) has explored genetic variants as potential indicators. While the expression levels of CK2 itself did not correlate with sensitivity, specific mutations in key cancer-related genes like TP53 and KRAS did affect the efficacy of Silmitasertib. mdpi.com For example, certain TP53 mutations were associated with reduced efficacy. mdpi.com
In cholangiocarcinoma, the tumor marker CA 19-9 is used to monitor patient response to therapy, including treatments combining Silmitasertib with chemotherapy. senhwabio.com In the context of stroke, specific microRNAs (miRNAs) that are differentially regulated by Silmitasertib treatment following ischemia are being investigated as potential biomarkers of both injury and therapeutic response. nih.govfrontiersin.org For lung cancer, phospho-ECE-1c has been suggested as a potential prognostic biomarker. researchgate.net
Structural Perspectives on Kinase Selectivity and Affinity
Silmitasertib is a highly selective inhibitor of CK2, with an IC50 value of 1 nM against its catalytic subunits, CK2α and CK2α'. selleck.co.jpselleckchem.commedchemexpress.commedchemexpress.cn It functions as an ATP-competitive inhibitor, binding to the active site of the kinase. nih.govacs.org
Crystal structure analysis shows that Silmitasertib's tricyclic scaffold fits into the ATP-binding cavity. acs.org A key feature is its carboxylic acid group, which penetrates deep into the active site to interact with Lys-68 and a conserved water molecule, contributing significantly to its high potency. acs.org
While highly selective for CK2, Silmitasertib also exhibits inhibitory activity against other kinases, including DYRK1A and GSK3β. nih.govacs.org Structural studies of Silmitasertib in complex with these "off-target" kinases have been conducted to understand the basis of this interaction. nih.govacs.orgresearchgate.net This dual-inhibitory capability is being explored for its therapeutic potential in diseases like Alzheimer's and diabetes. acs.orgwum.edu.pl The selectivity of Silmitasertib is notably high; it inhibits only 7 out of 238 kinases by more than 90% at a concentration 500 times greater than its CK2 IC50. selleckchem.com
| Kinase Target | Inhibitory Concentration (IC50) / Dissociation Constant (Kd) | Significance |
|---|---|---|
| CK2α / CK2α' | IC50: 1 nM selleck.co.jpselleckchem.com | Primary target; high potency and selectivity. selleck.co.jpselleckchem.com |
| DYRK1A | Kd: 1.8 nM nih.govacs.org | Significant off-target activity, relevant for Alzheimer's and diabetes research. nih.govacs.org |
| GSK3β | IC50: 190 nM; Kd: 37.8 nM nih.govacs.org | Off-target activity, relevant for Alzheimer's and diabetes research. nih.govacs.org |
| Flt3 | IC50: 35 nM selleckchem.com | Less potent inhibition, inactive in cell-based assays. selleckchem.com |
| Pim1 | IC50: 46 nM selleckchem.com | Less potent inhibition, inactive in cell-based assays. selleckchem.com |
| CDK1 | IC50: 56 nM selleckchem.com | Less potent inhibition, inactive in cell-based assays. selleckchem.com |
Quantum Chemistry-Based Modeling for Kinase Selectivity
To gain a deeper understanding of the subtle differences that drive kinase selectivity, researchers have employed advanced computational methods. Quantum chemistry-based models have been developed to rationalize the affinity of Silmitasertib for CK2α, DYRK1A, and GSK3β. acs.orgnih.govwum.edu.plresearchgate.netebi.ac.uk
These models go beyond simple structural fits to analyze electronic interactions, providing insight into the driving forces behind the formation of the protein-ligand complex. researchgate.net This approach has successfully identified the key elements responsible for Silmitasertib's subnanomolar affinity for CK2α. acs.orgnih.govwum.edu.plebi.ac.uk Such methodologies are expandable and can be used to model and predict the selectivity of other kinase inhibitors, aiding in the rational design of new and more specific therapeutic agents. acs.orgnih.govwum.edu.plresearchgate.netebi.ac.uk
Q & A
Q. What molecular mechanisms underlie Silmitasertib’s inhibition of CK2, and how can these be experimentally validated?
Silmitasertib selectively inhibits CK2α and CK2α' with IC50 values of 1 nM by competitively binding to the ATP-binding site. To validate this, researchers should:
- Perform kinase activity assays (e.g., ADP-Glo™) to measure CK2 inhibition in vitro .
- Use molecular docking and dynamics simulations to analyze binding stability (e.g., RMSD and RMSF metrics) and identify critical residues (e.g., Thr74 and Thr181 in PGRMC1-CK2 interactions) .
- Validate functional effects via scratch assays to assess cell migration inhibition and colony formation assays to measure reduced proliferation in cancer models (e.g., A549 lung adenocarcinoma cells) .
Q. What preclinical models are suitable for evaluating Silmitasertib’s antitumor efficacy?
- In vitro : Use cell lines with high CK2 activity (e.g., biliary tract cancer, B-cell precursor acute lymphoblastic leukemia [BCP-ALL]) and test combination therapies (e.g., gemcitabine/cisplatin or AraC) to assess synergy in apoptosis induction .
- In vivo : Employ xenograft models (e.g., LUAD or neuroblastoma) with oral administration to mimic clinical bioavailability. Monitor tumor volume and metastasis via imaging .
Q. How should researchers design dose-response experiments for Silmitasertib?
- Use a titration range (e.g., 0.1–10 µM) to determine IC50 values in viability assays (MTT/CellTiter-Glo®).
- Include positive controls (e.g., LY294002 for CK2 inhibition) and validate target engagement via Western blotting (e.g., phospho-substrates of CK2) .
- Account for batch-to-batch variability by standardizing peptide content and solubility if using custom CK2 substrates .
Advanced Research Questions
Q. How can contradictory data on Silmitasertib’s role in DNA repair be reconciled?
Preclinical studies report Silmitasertib both inhibits DNA repair (via CK2-mediated NHEJ suppression) and synergizes with DNA-damaging agents. To resolve contradictions:
Q. What experimental strategies optimize Silmitasertib’s pharmacokinetic (PK) and pharmacodynamic (PD) profiling in vivo?
Q. How can researchers identify biomarkers predictive of Silmitasertib response?
Q. What computational tools are recommended for de novo CK2 inhibitor design inspired by Silmitasertib?
- Use pharmacophore modeling to identify critical features (anion, aromatic ring, H-bond acceptor) .
- Apply scaffold-hopping algorithms to explore phenindiones, macrocycles, or peptides as novel CK2 inhibitors .
- Validate with MM/GBSA binding free energy calculations and compare to Silmitasertib’s −9.2 kcal/mol .
Methodological Considerations
Q. How should contradictory clinical trial outcomes (e.g., Phase II vs. preclinical) be analyzed?
Q. What statistical approaches are robust for Silmitasertib combination therapy studies?
- Apply synergy scoring models (e.g., Chou-Talalay) to quantify additive vs. synergistic effects .
- Use longitudinal mixed-effects models to account for inter-individual variability in PK/PD data .
Clinical Translation
Q. What are key considerations for designing pediatric trials with Silmitasertib?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
